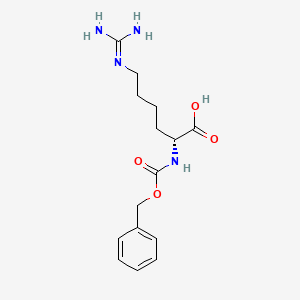

(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid

CAS No.:

Cat. No.: VC15894981

Molecular Formula: C15H22N4O4

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N4O4 |

|---|---|

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | (2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m1/s1 |

| Standard InChI Key | KTPKIMJAZDFELN-GFCCVEGCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid, reflects its three key functional groups:

-

Benzyloxycarbonyl (Cbz) group: A protective moiety commonly used in peptide synthesis to shield amine groups during reactions.

-

Guanidino group: A highly basic functional group known for participating in hydrogen bonding and electrostatic interactions, often found in biologically active molecules like arginine derivatives .

-

Carboxylic acid: Enhances water solubility and enables salt formation, critical for pharmacokinetic optimization .

The R configuration at the chiral center (C2) influences its three-dimensional conformation and potential interactions with biological targets. The hexanoic acid chain provides flexibility, allowing the guanidino and Cbz groups to adopt spatially distinct orientations .

Physicochemical Characteristics

Key computed properties from PubChem include :

| Property | Value |

|---|---|

| XLogP3 | 0.6 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 140 Ų |

| Rotatable Bond Count | 10 |

The moderate XLogP3 value suggests balanced lipophilicity, suitable for crossing cell membranes while retaining aqueous solubility. The high polar surface area and hydrogen-bonding capacity indicate potential for target engagement in hydrophilic binding pockets.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of the compound’s synthesis are scarce in literature, its structure implies a multi-step strategy:

-

Introduction of the Cbz Group: Reaction of a primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Guanidinylation: Conversion of a terminal amine to a guanidino group using reagents like 1H-pyrazole-1-carboxamidine or protected guanidinylation agents .

-

Chiral Control: Utilization of enantioselective methods, such as asymmetric catalysis or chiral starting materials, to establish the R configuration .

A hypothetical synthesis route is outlined below:

-

Step 1: Protection of L-lysine’s α-amino group with Cbz-Cl.

-

Step 2: Selective guanidinylation of the ε-amino group.

-

Step 3: Acidic hydrolysis to yield the free carboxylic acid.

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its functional groups:

-

Cbz Group: Removable via hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH), enabling deprotection in downstream applications.

-

Guanidino Group: Participates in acid-base reactions and coordinates with metal ions, potentially modulating enzyme activity .

-

Carboxylic Acid: Forms salts with bases or esters via Fischer esterification, enhancing bioavailability .

Biological Activity and Hypothetical Mechanisms

Guanidino Derivatives in Medicinal Chemistry

Guanidino-containing compounds are implicated in diverse biological processes:

-

Nitric Oxide Synthase (NOS) Modulation: Arginine analogs regulate nitric oxide production, influencing cardiovascular and immune functions .

-

Protease Inhibition: Guanidine groups mimic transition states in enzymatic reactions, inhibiting proteases like thrombin .

While direct studies on (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid are lacking, its structural similarity to homoarginine suggests potential roles in:

-

Peptide Mimetics: Serving as a building block for protease-resistant peptides.

-

Enzyme Substrates/Inhibitors: Interacting with arginine-processing enzymes.

Pharmacological Considerations

Toxicity and ADMET Profiles:

-

The Cbz group may confer stability against metabolic degradation, extending half-life.

-

High polarity could limit blood-brain barrier penetration, restricting neurological applications .

Future Research Directions

Synthetic Optimization

-

Catalytic Asymmetric Synthesis: Employing organocatalysts or transition-metal complexes to improve enantiomeric excess .

-

Solid-Phase Synthesis: Streamlining production for high-throughput screening .

Biological Screening

-

Target Identification: Screening against kinases, proteases, and ion channels.

-

In Vivo Efficacy: Assessing pharmacokinetics and toxicity in model organisms.

Therapeutic Applications

-

Cardiovascular Diseases: Modulating nitric oxide pathways.

-

Antimicrobial Agents: Disrupting bacterial arginine metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume